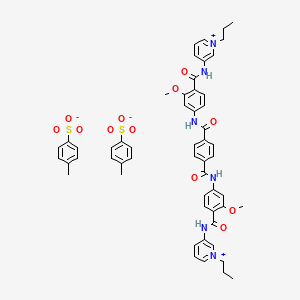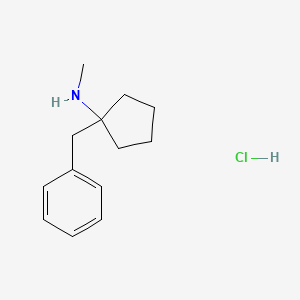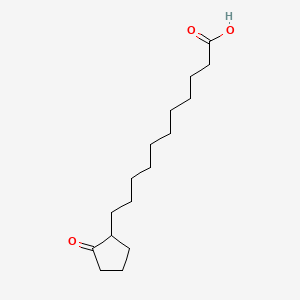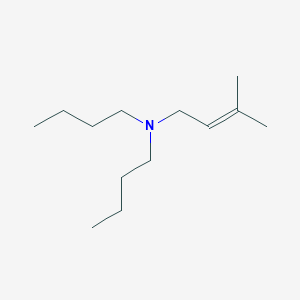
Pyridinium, 3,3'-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by its unique structure, which includes a terephthaloyl core linked to pyridinium units through imino and carbonylimino bridges. The presence of methoxy and propyl groups further adds to its structural complexity. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) typically involves a multi-step process. The initial step often includes the preparation of the terephthaloyl core, which is then reacted with 2-methoxy-p-phenylene diamine to form the imino and carbonylimino bridges. The resulting intermediate is then subjected to a reaction with pyridinium salts in the presence of suitable solvents and catalysts to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product. The scalability of the synthesis process is crucial for meeting the demands of various research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-methyl-, di-p-toluenesulfonate)
- Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate)
Uniqueness
The uniqueness of Pyridinium, 3,3’-(terephthaloylbis(imino(2-methoxy-p-phenylene)carbonylimino))bis(1-propyl-, di-p-toluenesulfonate) lies in its specific structural features, such as the propyl groups and the methoxy substituents, which confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
19083-89-7 |
|---|---|
Fórmula molecular |
C54H56N6O12S2 |
Peso molecular |
1045.2 g/mol |
Nombre IUPAC |
1-N,4-N-bis[3-methoxy-4-[(1-propylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate |
InChI |
InChI=1S/C40H40N6O6.2C7H8O3S/c1-5-19-45-21-7-9-31(25-45)43-39(49)33-17-15-29(23-35(33)51-3)41-37(47)27-11-13-28(14-12-27)38(48)42-30-16-18-34(36(24-30)52-4)40(50)44-32-10-8-22-46(26-32)20-6-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-18,21-26H,5-6,19-20H2,1-4H3,(H2-2,41,42,43,44,47,48,49,50);2*2-5H,1H3,(H,8,9,10) |
Clave InChI |
CCGKFQDUJRLCFW-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+]1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)C(=O)NC5=C[N+](=CC=C5)CCC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)




![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)

![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)




